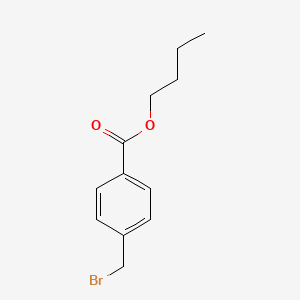

Butyl 4-(bromomethyl)benzoate

Description

Significance as a Versatile Synthetic Building Block in Organic Synthesis

The primary significance of Butyl 4-(bromomethyl)benzoate (B8499459) lies in its role as a versatile building block. The benzylic bromide functionality is highly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of its application in the construction of more complex molecular architectures.

One of the key applications of Butyl 4-(bromomethyl)benzoate is in the synthesis of pharmaceutical intermediates. caymanchem.comcymitquimica.com The ability to readily connect the 4-(butoxycarbonyl)benzyl moiety to other molecules through the reactive bromomethyl group is a critical step in the multi-step synthesis of various active pharmaceutical ingredients. For instance, it is used in the preparation of compounds that are investigated for their potential biological activities. sarex.com

The general reaction scheme involves the displacement of the bromide ion by a nucleophile. This can be seen in its reaction with various nucleophiles such as amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility allows for the construction of a diverse library of compounds from a single starting material.

A common synthetic route to this compound involves the bromination of the corresponding methyl group on butyl 4-methylbenzoate. This transformation is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. rasayanjournal.co.inthieme-connect.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO2 caymanchem.com |

| Molecular Weight | 271.15 g/mol nih.gov |

| Appearance | Crystalline solid caymanchem.com |

| CAS Number | 108052-76-2 caymanchem.com |

| IUPAC Name | tert-butyl 4-(bromomethyl)benzoate nih.gov |

This table is generated based on data from multiple sources.

Historical Context of Bromomethylbenzoate (B8371685) Derivatives in Chemical Research

The utility of this compound is part of a broader history of the use of benzylic bromides in organic synthesis. The development of methods for the selective bromination of the methyl group on a toluene (B28343) ring, a reaction known as benzylic bromination, was a significant advancement in organic chemistry. masterorganicchemistry.com Early research focused on understanding the radical mechanism of this reaction and developing efficient reagents for this transformation, with N-bromosuccinimide (NBS) emerging as a key reagent. thieme-connect.commasterorganicchemistry.com

The study of bromomethylbenzoate derivatives, such as the methyl and ethyl esters, predates the widespread use of the butyl ester. sarex.com These simpler esters were instrumental in establishing the reactivity patterns and synthetic potential of this class of compounds. For example, methyl 4-(bromomethyl)benzoate has been used in the synthesis of various compounds, including potential anti-HIV agents and as a catalyst in certain rearrangement reactions. sarex.com

The introduction of the tert-butyl ester in this compound offered certain advantages. The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity of reactions at other sites of the molecule. Furthermore, the tert-butyl ester is relatively stable to many reaction conditions but can be selectively cleaved under acidic conditions, providing a useful protecting group strategy in multi-step syntheses.

The evolution of synthetic methods for preparing benzylic bromides has also been a key factor. researchgate.net While early methods often used harsh reagents, newer protocols have been developed that are milder and more functional group tolerant, expanding the scope of their application. researchgate.net

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted benzoates | Forms new C-N, C-O, C-S bonds for building complex molecules. |

| Wittig Reaction | Triphenylphosphine, Aldehyde/Ketone | Alkenyl benzoates | Creates carbon-carbon double bonds. researchgate.net |

| Ester Hydrolysis | Acid or Base | 4-(Bromomethyl)benzoic acid | Removes the butyl ester to reveal a carboxylic acid for further functionalization. cymitquimica.com |

This table is generated based on data from multiple sources.

Structure

3D Structure

Properties

CAS No. |

86582-55-0 |

|---|---|

Molecular Formula |

C12H15BrO2 |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

butyl 4-(bromomethyl)benzoate |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-8-15-12(14)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

HUHMXYOWQLTPGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 4 Bromomethyl Benzoate

Regioselective Side-Chain Bromination Approaches

The introduction of a bromine atom onto the methyl group at the para position of the benzene (B151609) ring is a key transformation in the synthesis of Butyl 4-(bromomethyl)benzoate (B8499459). This requires highly selective methods to avoid bromination of the aromatic ring itself.

Radical Initiated Bromination Techniques utilizing N-Bromosuccinimide

The Wohl-Ziegler bromination is a widely employed method for the allylic and benzylic bromination of hydrocarbons. mychemblog.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions. mychemblog.comchadsprep.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com An initiator, such as dibenzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), undergoes homolytic cleavage upon heating or irradiation to generate radicals. mychemblog.com These radicals abstract a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to yield the desired brominated product and a succinimidyl radical, which continues the chain reaction. mychemblog.comchadsprep.com

A common precursor for Butyl 4-(bromomethyl)benzoate in this approach is Butyl 4-methylbenzoate. The reaction is typically conducted by refluxing a solution of the starting material in a nonpolar solvent, such as carbon tetrachloride (CCl₄), with NBS and a catalytic amount of AIBN or BPO. rasayanjournal.co.inchemicalbook.com For instance, a general procedure involves adding NBS (1.1 equivalents) and AIBN (0.15 equivalents) to the substituted toluene in CCl₄ and refluxing the mixture. chemicalbook.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution on the side chain over electrophilic addition to the aromatic ring. chadsprep.com

A synthesis analogous to that of this compound is the preparation of tert-butyl 2-(bromomethyl)benzoate. In this process, tert-butyl 2-methylbenzoate (B1238997) is treated with NBS and AIBN in carbon tetrachloride at 70°C for 16 hours, resulting in the target compound with a 46% yield after purification. rasayanjournal.co.in

Optimization of Reaction Conditions and Initiators in Benzylic Bromination

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing side reactions, such as over-bromination to form dibrominated products. scientificupdate.com Key parameters that can be adjusted include the choice of initiator, solvent, temperature, and brominating agent.

While AIBN and BPO are common radical initiators, Lewis acids have also been shown to catalyze benzylic bromination. Zirconium(IV) chloride, for example, can effectively catalyze the bromination of toluene derivatives at room temperature, proceeding through a radical generation pathway. nih.gov Further optimization has shown that using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in conjunction with a Lewis acid catalyst can dramatically increase the reaction rate. nih.gov

| Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|

| ZrCl₄ (10) | 0.5 | 98 |

| HfCl₄ (10) | 2 | 96 |

| AlCl₃ (10) | 4 | 95 |

| FeCl₃ (10) | 6 | 85 |

| ZnCl₂ (10) | 24 | 45 |

The choice of solvent is also critical. Nonpolar solvents like carbon tetrachloride are traditionally used, but due to safety and environmental concerns, alternatives are sought. mychemblog.comorganic-chemistry.org Acetonitrile has been successfully used as a solvent in continuous-flow photochemical brominations. organic-chemistry.org Light-induced reactions, often utilizing household compact fluorescent lamps (CFLs) or LEDs, provide an alternative to chemical initiators and allow for milder reaction conditions. organic-chemistry.orgresearchgate.net In continuous flow systems, parameters such as residence time and temperature can be precisely controlled to optimize conversion and yield. researchgate.netacs.org For example, increasing residence time from a few seconds to 24 seconds in a flow reactor significantly increased product conversion from 10% to 81%. acs.org

Esterification Strategies for Benzoic Acid Precursors

An alternative synthetic pathway involves the esterification of a pre-brominated benzoic acid derivative. This approach separates the bromination and esterification steps, which can be advantageous for purification and for accommodating sensitive functional groups.

Multi-step Synthetic Routes involving Bromination and Esterification

Two primary multi-step sequences can be envisioned for the synthesis of this compound.

Esterification followed by Bromination : This route begins with the esterification of 4-methylbenzoic acid (p-toluic acid) with butanol to form Butyl 4-methylbenzoate. This intermediate is then subjected to side-chain bromination using NBS and a radical initiator, as described in section 2.1.1. rasayanjournal.co.in This approach is common and benefits from the commercial availability of p-toluic acid.

Bromination followed by Esterification : In this alternative pathway, 4-methylbenzoic acid is first brominated at the benzylic position to yield 4-(bromomethyl)benzoic acid. This reaction can be carried out using NBS and an initiator in a suitable solvent like CCl₄, with reported yields of 70-75%. The resulting 4-(bromomethyl)benzoic acid is then esterified with butanol to produce the final product, this compound. This sequence can be beneficial if the brominated acid is a desired intermediate for other derivatives or if the ester group is sensitive to the bromination conditions.

Conversion of Carboxylic Acid to Ester Derivatives

The direct esterification of 4-(bromomethyl)benzoic acid with butanol is a key step in the second multi-step route. Several methods exist for converting a carboxylic acid to its ester.

A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (butanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the product, often by removing the water formed during the reaction. For example, benzyl 4-(bromomethyl)benzoate has been synthesized from 4-(bromomethyl)benzoic acid and benzyl alcohol in chlorobenzene, achieving yields up to 95%. A similar procedure would be applicable for the synthesis with butanol.

Alternatively, N-bromosuccinimide (NBS) itself has been reported as an efficient catalyst for the direct esterification of various aryl and alkyl carboxylic acids with alcohols under mild, neat conditions at 70°C. mdpi.com This method avoids the use of strong mineral acids.

| Substrate | Time (h) | Yield (%) |

|---|---|---|

| 4-Methylbenzoic acid | 20 | 84 |

| 4-Nitrobenzoic acid | 20 | 92 |

| Benzoic acid | 20 | 98 |

For substrates that may be sensitive to acidic conditions or high temperatures, coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of 4-bromo-3-methylbenzoic acid with tert-butanol (B103910) under mild conditions.

Advanced Synthetic Techniques and Methodological Improvements

Recent advances in synthetic chemistry have led to the development of more efficient, safer, and environmentally benign methods for reactions like benzylic bromination.

Continuous flow photochemistry represents a significant improvement over traditional batch methods. organic-chemistry.org By pumping the reaction mixture through transparent tubing irradiated with light (e.g., from LEDs or CFLs), reactions can be performed with excellent control over temperature and residence time, leading to higher selectivity and safety. organic-chemistry.orgresearchgate.net This technique often allows for the use of greener solvents like acetonitrile, avoiding hazardous chlorinated solvents. organic-chemistry.org Productivity can be significantly increased; a flow process for photochemical bromination was scaled up to a productivity of 4.1 kg/h . researchgate.net

Electrochemical synthesis offers another advanced approach. Side-chain bromination of toluene derivatives can be achieved through two-phase electrolysis. cecri.res.in In this method, an aqueous solution of sodium bromide is electrolyzed to generate the brominating species, which then reacts with the substrate in an immiscible organic phase (e.g., chloroform). This technique provides high yields (60-95%) and excellent regioselectivity under mild conditions, avoiding the need for bulk brominating agents like Br₂ or NBS. cecri.res.in

Finally, the development of novel catalytic systems continues to improve benzylic bromination. As mentioned, Lewis acid catalysis with agents like ZrCl₄ provides an alternative to traditional radical initiation. nih.gov Furthermore, environmentally benign systems such as H₂O₂-HBr in an aqueous medium, activated by visible light, have been explored as a 'green' approach to radical bromination, showing greater reactivity than NBS for this purpose. researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

The application of microwave irradiation in organic synthesis has been recognized as a green chemistry approach that can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. ijsdr.orgijprdjournal.com This technology enhances reactions by efficiently and uniformly heating the reaction mixture, which increases molecular collisions and accelerates the rate of reaction. ijprdjournal.com

While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent in the provided literature, the principles can be extrapolated from the synthesis of similar compounds like Butyl Benzoate (B1203000). The esterification of benzoic acid with n-butanol, catalyzed by sulfuric acid, demonstrates a significant reduction in reaction time under microwave irradiation—completing in 6 minutes compared to 45 minutes with conventional heating. ijsdr.org

A plausible microwave-assisted route for this compound would involve either the esterification of 4-(bromomethyl)benzoic acid with butanol or the bromination of Butyl 4-methylbenzoate. Furthermore, the successful use of the related compound, ethyl 4-(bromomethyl)benzoate, as an alkylating agent in microwave-assisted reactions underscores the compatibility of the bromomethylbenzoate (B8371685) structure with this technology. srce.hr Microwave-assisted methods, often combined with phase-transfer catalysis, present a simple, efficient, and eco-friendly technique for such syntheses. srce.hr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Esterification This table presents a hypothetical comparison for this compound synthesis based on data from Butyl Benzoate synthesis.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~ 45-60 minutes | ~ 5-10 minutes |

| Energy Input | High and sustained | Lower due to short duration |

| Heating | Slow, external, non-uniform | Rapid, internal, uniform |

| Yield | Good | Often improved |

| Purity (Post-synthesis) | 0.71 (for Butyl Benzoate) ijsdr.org | 0.79 (for Butyl Benzoate) ijsdr.org |

Considerations for Chemo-selective and Stereo-selective Synthesis

Chemo-selective Synthesis

Chemo-selectivity is a critical consideration in the synthesis of this compound to ensure the desired functional group transformation without affecting other reactive sites in the molecule. The primary synthetic route involves the side-chain bromination of a precursor like Butyl 4-methylbenzoate.

The key chemo-selective challenge is to exclusively brominate the benzylic methyl group while leaving the aromatic ring and the butyl ester group intact. This is typically achieved with high selectivity using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in a non-polar solvent like carbon tetrachloride. chemicalbook.comrasayanjournal.co.in The reaction is often initiated by heat or light. google.com

Another aspect of chemo-selectivity relates to the choice of the ester group itself. In multi-step syntheses where the resulting this compound is used as an intermediate, the stability of the ester is paramount. The tert-butyl ester is often preferred over a methyl or ethyl ester because it is more robust and less susceptible to hydrolysis or other nucleophilic attacks under various reaction conditions, such as those used in phase-transfer catalysis. acs.org This strategic choice prevents the formation of unwanted byproducts in subsequent synthetic steps. For instance, in the synthesis of the anti-inflammatory agent PH46A, tert-Butyl 4-(bromomethyl)benzoate was specifically chosen to avoid potential hydrolysis of the ester during the alkylation step. acs.orgacs.org

Table 2: Chemo-selective Strategies in Synthesis

| Synthetic Step | Reagents | Target Transformation | Key Chemo-selective Consideration |

|---|---|---|---|

| Benzylic Bromination | Butyl 4-methylbenzoate, NBS, AIBN | -CH₃ → -CH₂Br | Selective bromination of the methyl group without aromatic ring bromination or ester cleavage. chemicalbook.comrasayanjournal.co.in |

| Esterification | 4-(bromomethyl)benzoic acid, tert-butanol | -COOH → -COOC(CH₃)₃ | Esterification of the carboxylic acid without reacting with the benzylic bromide. acs.org |

| Alkylation (using the product) | Ketone, Base, tert-Butyl 4-(bromomethyl)benzoate | C-H → C-Alkyl | The tert-butyl ester group is robust and resists hydrolysis under basic phase-transfer conditions. acs.org |

Stereo-selective Synthesis

The molecule this compound is achiral, meaning it does not have a stereocenter and exists as a single, non-superimposable mirror image. Consequently, its synthesis does not require stereo-selective control.

However, this compound is a significant building block used as a reagent in complex, multi-step syntheses where controlling the stereochemistry of the final product is essential. Its utility is prominent in the stereoselective synthesis of pharmacologically active molecules. acs.orgacs.org

Chemical Reactivity and Functional Group Transformations of Butyl 4 Bromomethyl Benzoate

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group attached to the benzene (B151609) ring is a benzylic halide. This structural feature is the primary driver of the compound's reactivity, making the benzylic carbon an electrophilic center susceptible to a variety of reactions. The stability of the potential benzylic carbocation intermediate and the relatively good leaving group ability of the bromide ion facilitate these transformations.

Nucleophilic Substitution Reactions and Derivative Formation

The benzylic bromide moiety is highly susceptible to nucleophilic substitution reactions. Due to its structure as a primary halide, it readily undergoes S(_N)2 reactions with a wide range of nucleophiles. S(_N)1 pathways can also be accessible under appropriate conditions due to the resonance stabilization of the resulting benzylic carbocation. These reactions are fundamental for creating a diverse array of derivatives by displacing the bromide ion.

A key transformation involving the benzylic bromide is the formation of new carbon-carbon bonds through alkylation reactions. This is typically achieved by reacting Butyl 4-(bromomethyl)benzoate (B8499459) with carbon-based nucleophiles. For instance, carbanions generated from active methylene compounds, such as diethyl malonate, can act as effective nucleophiles. youtube.com In a base-catalyzed reaction, the carbanion attacks the electrophilic benzylic carbon, displacing the bromide and forming a new C-C bond, thereby extending the carbon skeleton.

The electrophilic nature of the benzylic carbon allows for the facile formation of bonds with various heteroatom nucleophiles.

Nitrogen Nucleophiles: Butyl 4-(bromomethyl)benzoate can react with nitrogen-containing compounds like amines and azoles. For example, its analog, methyl 4-(bromomethyl)benzoate, is used in the synthesis of pyrazole-based ligands through condensation reactions. It is also a key intermediate in the synthesis of potential anti-HIV agents. These syntheses proceed via an S(_N)2 mechanism where the nitrogen atom acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react to form ethers. A notable example is the synthesis of 9-O-(4-carboxybenzyl)berberine, which involves the reaction of berberrubine with methyl 4-(bromomethyl)benzoate. In this O-alkylation reaction, an oxygen atom from berberrubine displaces the bromide to form an ether linkage. Similarly, reaction with simple alkoxides (RO⁻) would yield the corresponding benzyl (B1604629) ethers.

Sulfur Nucleophiles: Sulfur analogs of alcohols (thiols) and their conjugate bases (thiolates) are particularly potent nucleophiles for S(_N)2 reactions. msu.edu The reaction of this compound with a thiolate anion (RS⁻) would efficiently produce a thioether, also known as a sulfide, by forming a stable carbon-sulfur bond. msu.edu

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Carbon | Diethyl malonate anion | C-C bond (Alkylation) |

| Nitrogen | Pyrazole, Amines | C-N bond (Amine/Azole derivative) |

| Oxygen | Alkoxides (RO⁻), Phenoxides | C-O bond (Ether) |

| Sulfur | Thiolates (RS⁻) | C-S bond (Thioether/Sulfide) |

Radical Reactions and Associated Mechanisms

Beyond polar reactions, the benzylic bromide can participate in radical chemistry. The carbon-bromine bond can undergo homolytic cleavage when subjected to radical initiators, such as azobisisobutyronitrile (AIBN), or photochemical conditions. libretexts.org This cleavage generates a resonance-stabilized benzylic radical.

The mechanism typically involves three stages:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals can then abstract the bromine atom from this compound to form the benzylic radical.

Propagation: The newly formed benzylic radical can react with other molecules. For example, it could react with a radical propagating agent like tributyltin hydride (Bu₃SnH) to form butyl 4-methylbenzoate. libretexts.org

Termination: The reaction ceases when two radicals combine. This could involve the dimerization of two benzylic radicals to form a bibenzyl derivative.

Cross-Coupling Reactions and Their Methodologies

The benzylic bromide functionality allows this compound to serve as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation. Palladium-catalyzed reactions are particularly common for this purpose. organic-chemistry.orgnih.gov

Methodologies applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would form a new carbon-carbon bond at the benzylic position. Ligands derived from the analog methyl 4-(bromomethyl)benzoate have been utilized in Suzuki-Miyaura reactions.

Stille Coupling: In this methodology, the coupling partner is an organostannane reagent (organo-tin compound).

Nickel-Catalyzed Coupling: Modern methods have employed nickel catalysts for similar C(sp²)–C(sp³) cross-coupling reactions, for instance, reacting arylboronic acids with α-halo boronic esters to generate benzyl boronic esters. researchgate.net

These reactions typically proceed via a catalytic cycle involving oxidative addition of the benzylic bromide to the metal center, transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst.

Reactivity of the Ester Functional Group

The butyl ester functional group is generally less reactive than the benzylic bromide. However, it can undergo several characteristic transformations of carboxylic acid esters, typically involving nucleophilic acyl substitution.

The primary reactions of the ester group include:

Hydrolysis: Under basic conditions, a process known as saponification, the ester is irreversibly hydrolyzed. Reaction with a strong base like sodium hydroxide would yield sodium 4-(bromomethyl)benzoate and butanol. Studies on the alkaline hydrolysis of n-butyl benzoate (B1203000) show that the reaction kinetics are influenced by the size of the alkyl group. nih.gov

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'OH) can replace the butyl group, resulting in the formation of a new ester and butanol.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester. This reaction would cleave the acyl-oxygen bond and reduce the carbonyl group, yielding (4-(bromomethyl)phenyl)methanol and butanol.

Reaction with Organometallic Reagents: Nucleophiles like Grignard reagents (R'MgX) or organolithium reagents can add to the carbonyl carbon. Typically, two equivalents of the reagent add to form a tertiary alcohol after acidic workup. For this compound, this reaction would compete with substitution at the benzylic bromide site.

Reductive Transformations to Alcohols

The reduction of this compound can lead to different alcohol products depending on the reagents and conditions employed, as both the ester and the benzylic bromide can undergo reduction.

The ester functional group is less reactive towards nucleophiles than aldehydes or ketones and typically requires strong reducing agents for conversion to a primary alcohol. The benzylic bromide can be converted to an alcohol via nucleophilic substitution (hydrolysis) or reduced to a methyl group. A more common transformation for a benzylic bromide is its conversion to an alcohol via an SN2 reaction with a hydroxide source like NaOH, which can then be followed by reduction of the ester if desired. libretexts.org

Selective reduction of the ester group in the presence of the benzylic bromide is challenging due to the high reactivity of the bromide. However, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol. This reaction involves two additions of a hydride ion to the carbonyl carbon, proceeding through an aldehyde intermediate. acs.org The benzylic bromide would also likely be reduced under these conditions.

The table below summarizes potential reductive pathways.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Name (from this compound) |

| Benzylic Bromide (-CH₂Br) | NaOH (SN2), then workup | Benzylic Alcohol (-CH₂OH) | Butyl 4-(hydroxymethyl)benzoate |

| Ester (-COOBu) | LiAlH₄, then H₃O⁺ workup | Primary Alcohol (-CH₂OH) | (4-(Hydroxymethyl)phenyl)methanol |

| Both Groups | LiAlH₄, then H₃O⁺ workup | Diol | (4-(Hydroxymethyl)phenyl)methanol |

Oxidative Pathways to Carboxylic Acid Derivatives

The benzylic carbon of this compound is susceptible to oxidation, providing a route to carboxylic acid derivatives. Alkyl groups attached to a benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com This transformation is particularly effective for benzylic positions.

Benzylic bromides can be directly oxidized to the corresponding benzoic acids. organic-chemistry.org A variety of oxidizing agents can accomplish this, including:

Potassium permanganate (KMnO₄): Hot, acidic, or alkaline permanganate solutions are powerful oxidizing agents that will convert the benzylic group to a carboxylic acid. masterorganicchemistry.com

Hydrogen Peroxide (H₂O₂): In the presence of a catalyst like sodium tungstate (Na₂WO₄), 30% hydrogen peroxide can oxidize benzylic halides to benzoic acids in an environmentally safer manner. organic-chemistry.org

Hypervalent iodine reagents: Systems like phenyliodine(III) diacetate (PIDA) in the presence of an inorganic bromide can facilitate the introduction of a carboxylic acid group at benzylic C-H bonds, and similar principles apply to the oxidation of a benzylic bromide. beilstein-journals.orgnih.gov

The butyl ester group is generally stable under these oxidative conditions. The resulting product would be a dicarboxylic acid derivative, with one carboxylic acid group and one butyl ester group.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Hot, acidic/alkaline solution | 4-(Butoxycarbonyl)benzoic acid |

| Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄) | Phase-transfer catalyst | 4-(Butoxycarbonyl)benzoic acid |

| Phenyliodine(III) diacetate (PIDA) / NaBr | Organic Solvent | 4-(Butoxycarbonyl)benzoic acid |

Hydrolysis and Transesterification Reactions

The butyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Hydrolysis is the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield a carboxylic acid and an alcohol.

Acid-catalyzed hydrolysis: This is a reversible process. Using a large excess of water can drive the equilibrium towards the products: 4-(bromomethyl)benzoic acid and butanol.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a stoichiometric amount of a base, like sodium hydroxide, is used. The reaction produces the carboxylate salt (sodium 4-(bromomethyl)benzoate) and butanol. Acidification in a subsequent step is required to obtain the free carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with methanol in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) would lead to the formation of Methyl 4-(bromomethyl)benzoate and butanol. acs.orgacs.orgresearchgate.net The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products (e.g., the lower-boiling alcohol) by distillation. acs.org

| Reaction | Reagents | Catalyst | Products |

| Hydrolysis | Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 4-(Bromomethyl)benzoic acid + Butanol |

| Transesterification | Another alcohol (R'-OH, e.g., Methanol) | Acid or Base | Alkyl 4-(bromomethyl)benzoate (e.g., Methyl 4-(bromomethyl)benzoate) + Butanol |

Interplay Between Aromatic Substituents and Functional Group Reactivity

The two functional groups on the benzene ring, the butyl ester (-COOBu) and the bromomethyl (-CH₂Br) group, influence each other's reactivity through electronic effects transmitted across the aromatic system. These effects are a combination of inductive and resonance effects. libretexts.orgucsb.edu

Butyl Ester Group (-COOBu): The ester group is an electron-withdrawing group (EWG). libretexts.org It deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation occurs because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring more electron-poor. libretexts.org This electron-withdrawing nature affects the reactivity of the benzylic bromide. It tends to destabilize the formation of a positive charge at the benzylic position, which would slow down reactions that proceed through a carbocation intermediate (SN1-type reactions). Conversely, it can stabilize anionic character, potentially influencing other reaction pathways.

Bromomethyl Group (-CH₂Br): The primary effect of the bromomethyl group on the aromatic ring is weakly deactivating due to the inductive effect of the bromine atom. However, its influence on the reactivity of the ester group is less pronounced than the ester's effect on the benzylic bromide. The primary reactivity of the bromomethyl group is as an electrophilic site for nucleophilic substitution (SN2 reactions) and as a site for radical or oxidative reactions. masterorganicchemistry.com The electron-withdrawing ester group at the para position will slow the rate of SN1 reactions at the benzylic carbon but has a smaller effect on SN2 reactions.

General Principles of Functional Group Interconversions

A functional group interconversion (FGI) is the transformation of one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.ukimperial.ac.uk The chemistry of this compound exemplifies several key FGI principles.

Reduction of Esters and Halides: The reduction of esters to primary alcohols with reagents like LiAlH₄ is a classic FGI. fiveable.me It proceeds via nucleophilic hydride attack on the carbonyl carbon. ic.ac.uk The conversion of the benzylic bromide to an alcohol via substitution with hydroxide is another fundamental FGI, proceeding through an SN2 mechanism. libretexts.orgub.edu

Oxidation of Benzylic Carbons: The oxidation of a benzylic position to a carboxylic acid is a powerful FGI for modifying aromatic compounds. masterorganicchemistry.comimperial.ac.uk This transformation leverages the enhanced reactivity of the C-H bonds adjacent to the aromatic ring. masterorganicchemistry.com

Ester Manipulation (Hydrolysis and Transesterification): Hydrolysis and transesterification are core FGIs for esters. They operate on the principle of nucleophilic acyl substitution, where a nucleophile (water or an alcohol) attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group. semanticscholar.org These reactions are typically equilibrium-controlled and can be catalyzed by either acid or base.

The ability to selectively perform these interconversions on a bifunctional molecule like this compound is crucial in multistep organic synthesis, allowing for the construction of more complex molecular architectures. fiveable.mevanderbilt.edu

Applications As a Key Intermediate in Complex Molecule Synthesis

Role in Pharmaceutical and Medicinal Chemistry

The compound is a frequently utilized starting material and intermediate in the synthesis of new therapeutic agents. caymanchem.com Its reactive bromomethyl handle allows for the strategic introduction of the benzoate (B1203000) moiety into larger, more complex molecules.

Precursor for Bioactive Compounds and Drug Candidates

tert-Butyl 4-(bromomethyl)benzoate (B8499459) is instrumental in the synthesis of a variety of bioactive compounds. The reactive bromomethyl group facilitates alkylation reactions, a common strategy for linking different molecular fragments. acs.org This reactivity has been harnessed to develop potential treatments for a range of diseases.

Research has shown its utility in the creation of novel dual inhibitors targeting enzymes like Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase (HDAC), which are implicated in various cancers. acs.orguea.ac.uk For instance, it is used as an alkylating agent in the synthesis of potential anti-inflammatory agents, such as the indane dimer PH46A. mdpi.comacs.org In these syntheses, the compound is often used in phase-transfer catalysis (PTC) promoted alkylation reactions. acs.org

Synthesis of Specific Pharmacophores and Therapeutic Agents

The compound has been specifically employed in the synthesis of several classes of therapeutic agents. Its role is often to act as a linker or to introduce a key part of the final pharmacophore.

Notable examples include:

LSD1/HDAC Inhibitors: In the development of dual-action inhibitors for colorectal cancer, methyl 4-(bromomethyl)benzoate (a closely related compound) is used to benzylate a piperidine (B6355638) intermediate. acs.org This step is crucial for constructing the linker region of the final hydroxamic acid-based inhibitor. Another synthetic route toward similar inhibitors involves the alkylation of n-butylamine with methyl 4-(bromomethyl)benzoate to create precursors for nexturastat A analogues.

Quinazolin-4(3H)-one Derivatives: Ethyl 4-(bromomethyl)benzoate is used as an alkylating agent to modify the 2-propyl-4(3H)-quinazoline-4-one core. srce.hr The resulting derivatives have been screened for antitumor activity against various human cancer cell lines, demonstrating the compound's role in creating libraries of potentially bioactive molecules. srce.hrmdpi.comnih.govresearchgate.net

Indane Dimers: In the synthesis of the potential anti-inflammatory agent PH46A, tert-butyl 4-(bromomethyl)benzoate was selected over its methyl analogue to improve stability during phase-transfer-catalyzed alkylation of a ketone intermediate. mdpi.comacs.orggoogleapis.com

LSD1 Inhibitors for Cancers: The compound is a key reagent in synthesizing cyclopropylamine-based LSD1 inhibitors, which have applications in treating cancers like prostate and breast cancer where LSD1 is overexpressed. google.com

| Therapeutic Target/Class | Specific Role of Butyl 4-(bromomethyl)benzoate Derivative | Resulting Compound Type | Reference(s) |

| LSD1/HDAC Inhibitors | Benzylation of piperidine and amine intermediates to form a linker. | Hydroxamic acids, Nexturastat A analogues | acs.org |

| Quinazolin-4(3H)-ones | N-alkylation of the quinazolinone core structure. | 2,3-disubstituted 4(3H)-quinazolin-4-ones | srce.hr |

| Anti-inflammatory Agents | Alkylation of an indane ketone intermediate under phase-transfer conditions. | Indane Dimer (PH46A) | mdpi.comacs.org |

| LSD1 Inhibitors | Alkylation of piperidin-4-ylmethanol. | Cyclopropylamine-based inhibitors | google.com |

Utility in Agrochemical Development

While specific, named agrochemical products derived from tert-butyl 4-(bromomethyl)benzoate are not extensively detailed in readily available literature, its role as an intermediate in this sector is recognized. The chemical properties that make it valuable in pharmaceuticals—namely its capacity as an alkylating agent to build complex molecular backbones—are also applicable to the synthesis of modern pesticides and herbicides. smolecule.com For example, the related compound t-butyl 4-chloromethyl benzoate is a key intermediate in the synthesis of the acaricide (a pesticide targeting mites and ticks) Fenpyroximate. koreascience.kr This suggests that the bromo-analogue serves a similar function in the development of other agrochemical agents.

Contributions to Materials Science and Polymer Chemistry

The dual functionality of tert-butyl 4-(bromomethyl)benzoate makes it a valuable monomer and functionalizing agent in the creation of advanced materials with tailored properties.

Design of Functional Polymers and Resins

The compound is used to introduce specific functionalities into polymer chains. Its reactive bromomethyl group can initiate polymerization or be used to graft the benzoate moiety onto existing polymer backbones.

Linear Polyesters: A brominated bis-MPA derivative, 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid, which shares the key reactive groups, is used to synthesize a linear, benzoyl-protected bis-MPA homopolyester. nsf.gov This demonstrates the utility of the bromomethyl-benzoate structure in creating well-defined polyesters via chain-addition polymerization. nsf.gov

Functionalized pHEMA: A nitrated version, t-butyl 4-(bromomethyl)-3-nitrobenzoate, was used to attach a photo-cleavable linker to a soluble polymer support, poly(2-hydroxyethylmethylacrylate) (pHEMA). This functionalized polymer was then used for the supported synthesis of oligosaccharides, showcasing a sophisticated application in biopolymer synthesis.

Applications in Dendritic Architectures and Supramolecular Structures

Dendritic polymers, such as dendrimers and hyperbranched polymers, are highly branched, tree-like macromolecules with unique properties. The AB-type functionality of molecules like tert-butyl 4-(bromomethyl)benzoate (where 'A' is the bromomethyl group and 'B' is the ester that can be converted to a reactive site) is suitable for creating these complex architectures.

It has been noted as a building block in the context of supramolecular host materials. ambeed.com While specific, complex dendrimers built solely from this monomer are not detailed, related structures highlight its potential. For instance, tris(bromomethyl)benzene derivatives are used as cores for dendritic growth. researchgate.net The principles of convergent and divergent synthesis used for polyester (B1180765) dendrimers often rely on monomers with similarly reactive and protected functional groups, positioning tert-butyl 4-(bromomethyl)benzoate as a candidate for such synthetic strategies. researchgate.net Its application in creating hyperbranched polymers has been explored, where it contributes to forming polymers with well-defined properties and photo-caged moieties.

Macrocyclization and Solid-Phase Synthesis Methodologies

This compound serves as a versatile bifunctional building block in advanced synthetic strategies, particularly in solid-phase synthesis (SPS) and the construction of macrocyclic architectures. Its utility stems from the orthogonal reactivity of its two functional groups: the electrophilic bromomethyl group and the stable butyl ester moiety.

In solid-phase synthesis, the compound is primarily employed as a linker to immobilize substrates onto a solid support, such as a polymeric resin. The benzylic bromide is highly susceptible to nucleophilic substitution by functional groups present on the resin (e.g., hydroxyl or carboxylate groups), forming a stable benzylic ether or ester linkage. This covalent attachment anchors the synthetic construct to the solid phase, facilitating multi-step reaction sequences where excess reagents and by-products can be easily removed by simple filtration and washing. The butyl ester group remains intact during this immobilization and subsequent synthetic transformations, acting as a protected form of a carboxylic acid. Upon completion of the synthesis, this ester can be cleaved under specific conditions (e.g., saponification with a base like LiOH or NaOH) to release the final product from the resin, often revealing a terminal carboxylic acid for further modification or as the final product itself.

The table below outlines a representative application of this compound for the functionalization of a solid-phase support.

| Resin Type | Nucleophilic Site | Reagent | Solvent | Conditions | Resulting Linkage | Typical Loading Efficiency |

|---|---|---|---|---|---|---|

| Merrifield Resin (Chloromethylated Polystyrene) | Carboxylate (from pre-treatment with a dicarboxylic acid) | This compound | DMF (Dimethylformamide) | Cs₂CO₃, 60 °C, 24 h | Benzyl (B1604629) Ester | 0.5 - 0.9 mmol/g |

| Wang Resin (p-Alkoxybenzyl alcohol resin) | Hydroxyl (-OH) | This compound | DCM (Dichloromethane) | NaH, 0 °C to RT, 18 h | Benzyl Ether | 0.4 - 0.7 mmol/g |

In macrocyclization reactions, this compound can be incorporated into a linear precursor. The bromomethyl group serves as an electrophilic "handle" that can react intramolecularly with a nucleophile at the other end of the chain to forge the final ring structure. This strategy, often performed under high-dilution conditions to favor intramolecular over intermolecular reactions, is a powerful method for constructing complex cyclic peptides, depsipeptides, and other macrocycles. The butyl ester provides steric bulk and lipophilicity, which can influence the conformational pre-organization of the linear precursor, potentially facilitating a more efficient cyclization event.

DNA-Compatible Synthetic Transformations

The emergence of DNA-Encoded Library (DEL) technology has placed stringent demands on chemical reactions, requiring them to be compatible with the delicate structure of DNA. Reactions must proceed with high fidelity in aqueous environments, at or near neutral pH, and at ambient temperatures to prevent DNA denaturation. This compound has been identified as a valuable electrophilic building block for on-DNA synthesis due to its favorable reactivity profile under these mild, bioconjugation-friendly conditions.

In the context of DEL synthesis, a library of diverse chemical building blocks, each bearing a nucleophilic functional group (e.g., primary/secondary amine, thiol), is reacted with this compound. This reaction results in the alkylation of the nucleophile via an S_N2 mechanism, covalently attaching the 4-(butoxycarbonyl)benzyl moiety to the library member. Since each library member is already conjugated to a unique DNA oligonucleotide that serves as its identifying barcode, this transformation effectively encodes the addition of the new chemical fragment into the DNA tag.

The table below summarizes typical conditions and outcomes for the use of this compound in DNA-compatible alkylation reactions.

| DNA-Conjugated Substrate | Nucleophilic Group | Reagent & Concentration | Aqueous Buffer System | Reaction Time & Temperature | Typical Conversion (%) |

|---|---|---|---|---|---|

| DNA-linker-aniline | Aromatic Amine | This compound (5 mM) | HEPES or Phosphate buffer (pH 8.0) | 4 h at 25 °C | > 90% |

| DNA-linker-benzylamine | Primary Aliphatic Amine | This compound (2 mM) | Borate buffer (pH 8.5) | 1 h at 25 °C | > 95% |

| DNA-linker-cysteine | Thiol | This compound (1 mM) | Phosphate buffer (pH 7.4) | 30 min at 25 °C | > 98% |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for an unambiguous structural assignment of tert-Butyl 4-(bromomethyl)benzoate (B8499459). While certificates of analysis for this compound confirm its structure via NMR, detailed published spectra are not widely available. medchemexpress.com Therefore, the following sections describe the expected spectral data based on the known molecular structure.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration indicates the relative number of protons. For tert-Butyl 4-(bromomethyl)benzoate, four distinct signals are anticipated. The large tert-butyl group produces a prominent singlet due to its nine equivalent protons. The benzylic protons of the bromomethyl group also appear as a singlet, as they have no adjacent protons. The para-substituted benzene (B151609) ring gives rise to a characteristic pair of doublets.

Table 1: Expected ¹H NMR Spectral Data for tert-Butyl 4-(bromomethyl)benzoate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | Doublet | 2H | Aromatic protons (Ha) ortho to the ester group |

| ~7.42 | Doublet | 2H | Aromatic protons (Hb) ortho to the bromomethyl group |

| ~4.50 | Singlet | 2H | Benzylic protons (-CH₂Br) |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For tert-Butyl 4-(bromomethyl)benzoate, eight distinct signals are expected, corresponding to each unique carbon atom. The spectrum would clearly show the ester carbonyl carbon at a low field, the aromatic carbons in the mid-field region, and the aliphatic carbons of the tert-butyl and bromomethyl groups at a higher field.

Table 2: Expected ¹³C NMR Spectral Data for tert-Butyl 4-(bromomethyl)benzoate

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~165.5 | Ester carbonyl carbon (C=O) |

| ~142.0 | Aromatic quaternary carbon (C-CH₂Br) |

| ~131.5 | Aromatic quaternary carbon (C-COO) |

| ~129.8 | Aromatic CH carbons ortho to the ester |

| ~129.0 | Aromatic CH carbons ortho to the bromomethyl group |

| ~81.5 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~32.5 | Benzylic carbon (-CH₂Br) |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular weight of tert-Butyl 4-(bromomethyl)benzoate is 271.15 g/mol . nih.govchemicalbook.comchemical-suppliers.eufishersci.caechemi.commedchemexpress.com

In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) peak is expected to appear as a characteristic doublet of nearly equal intensity at m/z 270 and 272, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Key fragmentation pathways would include:

Loss of a tert-butyl radical: A significant fragmentation involves the cleavage of the ester group to lose a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a prominent peak for the 4-(bromomethyl)benzoyl cation at m/z 213/215.

Formation of the tert-butyl cation: The highly stable tert-butyl cation, [C(CH₃)₃]⁺, would produce a strong signal at m/z 57, which is often the base peak in the spectra of tert-butyl esters.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical (•Br), leading to a peak at m/z 191.

While certificates of analysis confirm the mass is consistent with the structure, publicly available detailed fragmentation data is limited. medchemexpress.com Predicted mass-to-charge ratios for various adducts are available in chemical databases. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of tert-Butyl 4-(bromomethyl)benzoate is characterized by several key absorption bands that confirm its structure. Although specification sheets often state that the FTIR spectrum conforms to the structure, detailed peak analyses are not always provided. thermofisher.com The expected characteristic absorption frequencies are based on the functional groups present in the molecule.

C=O Stretch: A very strong and sharp absorption band is expected around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

C-O Stretch: Two distinct C-O stretching bands are anticipated. One, typically stronger, around 1280 cm⁻¹ (for the C-O bond adjacent to the carbonyl) and another around 1120 cm⁻¹ (for the O-C bond of the tert-butyl group).

Aromatic C=C Stretch: Medium to weak absorptions in the 1610-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretch: Signals corresponding to C-H stretching will appear in two regions: aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the tert-butyl and bromomethyl groups just below 3000 cm⁻¹.

C-Br Stretch: The absorption for the carbon-bromine bond stretch is typically found in the fingerprint region of the spectrum, usually between 700 and 600 cm⁻¹.

Databases like SpectraBase confirm the availability of an ATR-IR spectrum for this compound. spectrabase.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) in a pure compound. This experimental data is then compared to the theoretical values calculated from the molecular formula, C₁₂H₁₅BrO₂. This comparison serves as a crucial check of the compound's purity and confirms its elemental composition. While experimental "found" values are determined in a laboratory setting, the theoretical composition can be calculated precisely.

**Table 3: Elemental Composition of tert-Butyl 4-(bromomethyl)benzoate (C₁₂H₁₅BrO₂) **

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 53.16% |

| Hydrogen | H | 1.008 | 15.120 | 5.58% |

| Bromine | Br | 79.904 | 79.904 | 29.47% |

Note: Calculated based on a molecular weight of 271.154 g/mol . fishersci.ca

Computational and Theoretical Investigations of Butyl 4 Bromomethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to predicting the electronic properties of molecules. northwestern.edu These methods provide detailed information about electron distribution, orbital energies, and molecular geometry, which are crucial for understanding a molecule's stability and chemical reactivity. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. science.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. acs.orgacs.org

For a flexible molecule like Butyl 4-(bromomethyl)benzoate (B8499459), which possesses several rotatable single bonds, numerous conformations are possible. Conformational analysis using DFT helps identify the most stable geometric arrangements (conformers) by calculating their relative energies. nd.edu This is typically achieved by systematically rotating the dihedral angles of the flexible bonds (e.g., C-C-O-C and O-C-C-C in the butyl chain, and the C-C-C-Br angle) and optimizing the geometry at each step to find the energy minima on the potential energy surface. The conformer with the lowest energy is the most populated at equilibrium. Studies on similar molecules have successfully used DFT methods like B3LYP to determine stable conformers and ring-inversion barriers. acs.org

Table 1: Predicted Stable Conformers and Dihedral Angles of Butyl 4-(bromomethyl)benzoate (Hypothetical DFT Data)

| Conformer | Dihedral Angle τ1 (Car-C=O-O-C1) | Dihedral Angle τ2 (O-C1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-Anti | ~180° | ~180° | 0.00 (most stable) |

| Anti-Gauche | ~180° | ~60° | +0.5 - 1.0 |

| Gauche-Anti | ~60° | ~180° | +1.5 - 2.5 |

| Gauche-Gauche | ~60° | ~60° | +2.0 - 3.5 |

Note: This table is illustrative, based on typical conformational preferences in alkyl esters. Actual values would require specific DFT calculations.

Computational methods, particularly DFT, are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. epstem.net Comparing these predicted spectra with experimental ones aids in the assignment of vibrational modes to specific functional groups within the molecule. science.govepstem.net Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to help elucidate the precise molecular structure and conformation in solution. nd.edu Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. acs.orgepstem.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| C=O (ester) | Stretching | 1715 - 1730 |

| C-O (ester) | Stretching | 1250 - 1280 |

| C-Br (alkyl bromide) | Stretching | 640 - 660 |

| C-H (aromatic) | Stretching | 3050 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2980 |

Note: These are typical frequency ranges. Precise calculated values depend on the level of theory and basis set used. epstem.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. uq.edu.au MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior, such as its conformational flexibility, diffusion in a solvent, and interactions with other molecules. ugent.betesisenred.net For this compound, MD simulations could model its behavior in solution, showing how the flexible butyl chain moves and how the molecule interacts with solvent molecules. This is particularly useful for understanding its properties in a biological context or in solution-phase reactions.

Analysis of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By using methods like DFT, chemists can map the entire energy landscape of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org For this compound, the bromomethyl group is a key reactive site for nucleophilic substitution reactions. Computational studies can model the attack of a nucleophile on the benzylic carbon, calculating the activation energy barrier for the reaction. This information helps predict the reaction rate and can explain why certain products are formed over others. These calculations provide insights into regioselectivity and stereoselectivity that are vital for synthetic planning. acs.org

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. acs.org These descriptors can be calculated using computational software and are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its biological activity or physical properties. epstem.netacs.org

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. epstem.net Other important descriptors include the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and various physicochemical properties like the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA), which are related to a molecule's solubility and membrane permeability. epstem.netambeed.comambeed.com

Table 3: Calculated Molecular Descriptors for tert-Butyl 4-(bromomethyl)benzoate

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 271.15 g/mol | Mass of one mole of the substance. nih.gov |

| XLogP3 | 3.3 | Indicator of lipophilicity (fat solubility). nih.gov |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts drug transport properties. ambeed.comnih.gov |

| Hydrogen Bond Donors | 0 | Number of potential hydrogen bond donor sites. ambeed.com |

| Hydrogen Bond Acceptors | 2 | Number of potential hydrogen bond acceptor sites. ambeed.com |

| Rotatable Bonds | 4 | Measure of molecular flexibility. ambeed.com |

Note: The data presented is for the closely related isomer, tert-Butyl 4-(bromomethyl)benzoate, as a proxy for the butyl ester. Values are sourced from PubChem and other chemical databases. ambeed.comnih.gov

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches in the Synthesis of Butyl 4-(bromomethyl)benzoate (B8499459)

Traditional methods for the benzylic bromination of toluic acid derivatives often rely on reagents and conditions that are environmentally problematic, such as using liquid bromine and chlorinated solvents. The push towards sustainable chemical manufacturing has spurred research into greener alternatives for synthesizing 4-(bromomethyl)benzoic acid esters.

Key research directions include:

Transition-Metal-Free Bromination: A significant advance is the development of one-pot, transition-metal-free procedures. organic-chemistry.org One such method involves the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator like 2,2′-azobis(isobutyronitrile) (AIBN) under mild conditions. organic-chemistry.org This approach avoids toxic transition metals and harsh reagents.

Safer Brominating Agents: There is a strong emphasis on replacing hazardous molecular bromine. organic-chemistry.org Systems using ammonium (B1175870) bromide as the bromine source in combination with an oxidant like Oxone® (potassium peroxysulfate) are proving to be rapid, efficient, and environmentally friendly. organic-chemistry.orgorganic-chemistry.org These reactions can often be performed in greener solvent systems, such as methanol-water mixtures, and proceed without the need for metal catalysts or strong acid additives. organic-chemistry.org

Bromide/Bromate Couples: An innovative approach utilizes a 2:1 bromide/bromate reagent, often derived from alkaline intermediates in industrial bromine recovery processes. scilit.comresearchgate.net In-situ acidification of this mixture generates hypobromous acid (HOBr) as the reactive brominating species, allowing for facile bromination of various substrates under mild, often aqueous, conditions. scilit.comresearchgate.net

Photocatalysis: Sunlight-initiated reactions represent a particularly green approach, as they can eliminate the need for chemical initiators. google.com Research into the photoinduced oxidation and bromination of methylarenes is an active field, providing a pathway that leverages light as a sustainable energy source. google.comresearchgate.net

Table 1: Comparison of Green Bromination Strategies

| Approach | Bromine Source | Key Advantages | Typical Conditions | Citation(s) |

|---|---|---|---|---|

| Transition-Metal-Free | N-bromosuccinimide (NBS) | Avoids toxic metals; mild conditions. | Catalytic AIBN, various organic solvents. | organic-chemistry.org |

| Oxidative Bromination | Ammonium Bromide / Oxone® | Avoids molecular bromine; rapid reaction times. | Methanol-water solvent, ambient temperature. | organic-chemistry.orgorganic-chemistry.org |

| Bromide/Bromate System | NaBr / NaBrO₃ | Uses industrial byproducts; aqueous medium. | In-situ acid activation. | scilit.comresearchgate.net |

| Photocatalysis | Brominating Agent | Uses light as a renewable energy source; no initiator needed. | Sunlight irradiation in an organic solvent. | google.com |

Development of Novel Catalytic Systems for its Transformations

The bromomethyl group in Butyl 4-(bromomethyl)benzoate is a reactive handle for a wide range of chemical transformations, particularly nucleophilic substitutions. Research is ongoing to develop novel catalytic systems that improve the efficiency, selectivity, and scope of these reactions.

Phase-Transfer Catalysis (PTC): In the synthesis of complex molecules, such as potential anti-inflammatory agents, tert-butyl 4-(bromomethyl)benzoate has been used as a key alkylating agent. nih.gov Research has focused on using chiral phase-transfer catalysts, often derived from readily available cinchona alkaloids, to control the stereochemistry of the products. nih.gov These catalysts are advantageous for potential large-scale synthesis due to their low cost and ease of preparation. nih.gov

Dual Catalytic Systems: A frontier in catalysis involves the synergistic use of multiple catalytic cycles. For instance, dual photoredox/manganese catalytic systems are being developed for atom transfer radical addition (ATRA) reactions involving organic bromides. mdpi.comresearchgate.net In these systems, a photocatalyst generates a radical species, while a manganese catalyst facilitates the formation of the new carbon-bromine bond, enabling the transformation of challenging substrates under mild conditions. mdpi.comresearchgate.net While not yet applied directly to this compound, this represents a promising future strategy for its transformations.

Ionic Liquid-Promoted Catalysis: Ionic liquids (ILs) are being explored as reusable catalysts for aerobic bromination reactions. acs.orgnih.gov These systems can use hydrobromic acid or sodium bromide as the bromine source and molecular oxygen as the ultimate oxidant, offering a greener alternative to traditional methods. acs.orgnih.gov The development of recyclable IL catalysts is a key goal for sustainable chemical processing. acs.org

Table 2: Emerging Catalytic Systems for Transformations of Bromo-Compounds

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound | Citation(s) |

|---|---|---|---|---|

| Chiral Phase-Transfer Catalysis | Asymmetric Alkylation | Enantioselective C-C bond formation; uses cinchona alkaloid derivatives. | Synthesis of chiral pharmaceuticals and bioactive molecules. | nih.gov |

| Dual Photoredox/Manganese Catalysis | Atom Transfer Radical Addition | Activates organic bromides via radicals; mild, light-driven conditions. | Novel C-C and C-heteroatom bond formations. | mdpi.comresearchgate.net |

| Ionic Liquid (IL) Catalysis | Aerobic Oxidative Bromination | Reusable catalyst; uses O₂ as the oxidant. | Greener synthesis and functionalization reactions. | acs.orgnih.gov |

Exploration of Applications in Emerging Fields of Chemical Biology and Nanoscience

The unique combination of a reactive bromomethyl group and a stable ester moiety makes this compound and its analogs valuable tools in the interdisciplinary fields of chemical biology and nanoscience.

Chemical Biology:

PROTACs: The tert-butyl analog has been instrumental as a synthetic intermediate in the creation of Proteolysis-Targeting Chimeras (PROTACs). rsc.org PROTACs are bivalent molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. rsc.org The development of PROTACs is a cutting-edge approach in chemical biology and drug discovery to selectively eliminate disease-causing proteins. rsc.org

Linkers for Bioconjugation: A nitro-substituted version of tert-butyl 4-(bromomethyl)benzoate has been used to synthesize a photo-cleavable linker. rsc.org This linker was subsequently used to attach a monosaccharide building block to a soluble polymer support for oligosaccharide synthesis, demonstrating its utility in creating complex biomolecules. rsc.org

Nanoscience:

Nanoparticle Stabilization: The closely related 4-bromomethyl methyl benzoate (B1203000) has been used as an initiator in polymerization reactions to create ionic liquid-based stabilizers for nanoparticle dispersions. google.com Stable dispersions are crucial for the application of nanoparticles in areas like conductive films and electronics. google.com

Surface Functionalization: The ability to modify surfaces at the nanoscale is fundamental to creating advanced materials. researchgate.net The reactive bromomethyl group is ideal for grafting molecules onto the surface of nanoparticles, such as metal-organic frameworks (MOFs), to alter their properties, for example, to help them evade the immune system for drug delivery applications. rsc.org

Stimuli-Responsive Nanomaterials: Polymers initiated by 4-bromomethyl methyl benzoate have been shown to be surface-active and stimuli-responsive. acs.org For instance, films of these polymers can undergo dewetting in response to an ion exchange, a property that could be harnessed for creating smart surfaces and sensors. acs.org

Table 3: Applications in Chemical Biology and Nanoscience

| Field | Application | Role of this compound (or analog) | Significance | Citation(s) |

|---|---|---|---|---|

| Chemical Biology | PROTAC Synthesis | Intermediate for creating the bivalent degrader molecule. | Targeted protein degradation for therapeutic intervention. | rsc.org |

| Chemical Biology | Bioconjugation | Precursor to a photo-cleavable linker for solid-phase synthesis. | Facilitates the assembly of complex biomolecules like oligosaccharides. | rsc.org |

| Nanoscience | Nanoparticle Stabilization | Initiator for synthesizing polymer stabilizers. | Enables stable nanoparticle dispersions for electronics and other applications. | google.com |

| Nanoscience | Surface Functionalization | Provides a reactive site for grafting molecules onto nanoparticle surfaces. | Creates "stealth" nanoparticles for drug delivery; customizes surface properties. | rsc.org |

| Nanoscience | Smart Materials | Initiator for stimuli-responsive polymers. | Development of surfaces that respond to environmental triggers. | acs.org |

Advances in the Design of Functional Materials Utilizing this compound as a Precursor

This compound is a valuable precursor for constructing a variety of functional materials, particularly polymers with tailored architectures and properties.

Controlled Radical Polymerization: The compound is an ideal starting point for synthesizing chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In one study, tert-butyl 4-(bromomethyl)benzoate was synthesized from its methylbenzoate precursor and subsequently used to create a CTA. rsc.org RAFT is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is critical for high-performance material applications.

Hyperbranched Polymers: Research has demonstrated the use of this compound in a chromatic orthogonal protocol to create functional hyperbranched polymers. wiley.com This method combines different light-based polymerization techniques (PET-RAFT and self-condensing vinyl polymerization) to produce complex, branched polymer structures with tunable properties. wiley.com

Polymer-Based Nanocomposites: As an initiator, the compound can be used to grow polymers that act as matrices or stabilizers for nanoparticles, leading to the formation of polymer nanocomposites. google.com These materials combine the properties of the polymer (e.g., processability, flexibility) with the unique functionalities of the nanoparticles (e.g., conductivity, optical properties) to create materials for advanced applications. google.comresearchgate.net

Table 4: Functional Materials Derived from this compound Precursors

| Material Type | Synthetic Strategy | Role of Precursor | Key Properties of Material | Citation(s) |

|---|---|---|---|---|

| Well-Defined Linear Polymers | RAFT Polymerization | Precursor to a Chain Transfer Agent (CTA). | Controlled molecular weight, low dispersity, tailored end-groups. | rsc.org |

| Hyperbranched Polymers | Photo-induced Polymerization (PET-RAFT/SCVP) | Used directly in the polymerization process. | Complex branched architecture, tunable properties, photo-active moieties. | wiley.com |

| Polymer Nanocomposites | Initiator for Polymerization | Initiates polymer growth for nanoparticle stabilization. | Enhanced stability, combined polymer/nanoparticle functionalities. | google.com |

Q & A

Basic Research Questions

Q. How can the synthesis of Butyl 4-(bromomethyl)benzoate be optimized to minimize by-product formation?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., maintaining 0–5°C during bromination to reduce side reactions) and stoichiometry (e.g., using a 1.1:1 molar ratio of brominating agent to precursor). Monitor reaction progress via TLC or HPLC-UV (as described for methyl 4-(bromomethyl)benzoate in genotoxicity analysis) . Purify the product using column chromatography with a gradient elution (e.g., hexane/ethyl acetate) and confirm purity via melting point determination (57–58°C for analogous methyl esters) and NMR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use H and C NMR to confirm the ester group (-COOButyl) and bromomethyl (-CHBr) substitution. Compare chemical shifts with analogous compounds (e.g., methyl 4-(bromomethyl)benzoate: δ ~4.5 ppm for -CHBr). IR spectroscopy can validate carbonyl (C=O, ~1720 cm) and C-Br (~500–600 cm) stretches. Mass spectrometry (EI-MS) should show molecular ion peaks at m/z ~257 [M] (CHBrO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure:

- Skin : Wash immediately with soap and water for ≥15 minutes .

- Eyes : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can potential genotoxic impurities (e.g., unreacted brominating agents) be quantified in this compound?

- Methodological Answer : Adapt the HPLC-UV derivatization method used for methyl 4-(bromomethyl)benzoate :

Derivatize residual bromomethyl groups with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts.

Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min.

Detect at 254 nm, with a limit of quantification (LOQ) <1 ppm. Validate method specificity via spiked recovery experiments.

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group due to its high electronegativity and polarizability. Kinetic studies (e.g., using H NMR or conductivity measurements) can track substitution rates with nucleophiles (e.g., amines, thiols). For example:

- In SN2 reactions, tertiary amines (e.g., triethylamine) accelerate substitution by deprotonating intermediates.

- Steric hindrance from the butyl ester group may reduce reaction rates compared to methyl analogs .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC; observe decomposition products (e.g., 4-(hydroxymethyl)benzoate) .

- Light Sensitivity : Expose to UV (365 nm) and monitor bromine loss via ion chromatography.

- Recommendations : Store in amber vials under inert atmosphere (argon) at –20°C for long-term stability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for brominated benzoate derivatives?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. For example:

- Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare melting ranges.

- Use differential scanning calorimetry (DSC) to identify polymorph transitions.

- Cross-validate purity via elemental analysis (C, H, Br) and HPLC (≥98% peak area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products